Structural Pharmacophore Differentiation: 2-Methyl Substitution Confers Anti-Serotonin Activity Designation
The target compound is specifically designed as an anti-serotonin agent, whereas the des-methyl analogue 3-(2-aminoethyl)-5-methoxybenzofuran is predicted to retain serotonin agonist character. This functional dichotomy arises from the SAR findings of Shaw and Woolley, cited in the synthetic study by Chow and Kyi, which established that introduction of a 2-methyl group onto the benzofuran core shifts activity from agonism to antagonism [1]. No quantitative receptor-binding data (Ki, IC50) are publicly available for the target compound itself; however, the structural differentiation is anchored in the synthetic design logic and represents a class-level inference from the wider serotonin analogue series.
| Evidence Dimension | Predicted 5-HT receptor functional activity (design intent) |
|---|---|
| Target Compound Data | Anti-serotonin (antagonist-like) design intent; 2-methyl + 5-methoxy substitution |
| Comparator Or Baseline | 3-(2-Aminoethyl)-5-methoxybenzofuran (des-methyl analogue): agonist design intent; no 2-methyl group |
| Quantified Difference | Functional binary: agonist vs antagonist designation predicted from SAR series; no quantitative potency data available |
| Conditions | SAR inference from serotonin analogue series (Shaw and Woolley prior art); synthesis and design rationale from Chow and Kyi (1963) |
Why This Matters
For scientists procuring benzofuran-based serotonin receptor probes, the 2-methyl substitution is the critical determinant of functional polarity (agonist vs antagonist), making this compound the only commercially listed anti-serotonin benzofuran isostere of serotonin.
- [1] Chow, C.-T. and Kyi, Z.-Y. (1963) 'Serotonin Analogues—II. The Synthesis of 2-Methyl-3-(β-aminoethyl)-5-methoxybenzofuran and Its N-Substituted Derivatives', Acta Chimica Sinica, 29(2), pp. 79–85. View Source
